

Biosynthesis of 2',5,6',7-Tetrahydroxyflavanone: A Technical Guide

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Compound of Interest

Compound Name: 2',5,6',7-Tetrahydroxyflavanone

CAS No.: 80604-16-6

Cat. No.: B1583472

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Executive Summary

2',5,6',7-Tetrahydroxyflavanone (also known as (2S)-2',5,6',7-tetrahydroxyflavanone or 2',6'-dihydroxypinocembrin) is a rare, bioactive flavanone predominantly found in the root bark of *Scutellaria baicalensis* (Huang-Qin). Unlike the canonical flavonoids derived from naringenin (4'-OH), this compound originates from a specialized 4'-deoxyflavone pathway unique to *Scutellaria* roots.

Its biosynthesis represents a critical branch point where the "root-specific" flavanone scaffold (Pinocembrin) undergoes non-canonical B-ring hydroxylation at the 2' and 6' positions. This guide details the biosynthetic logic, enzymatic machinery, and experimental protocols for studying this pathway, designed for researchers in plant metabolism and natural product biosynthesis.

Biosynthetic Logic & Pathway Mechanics

The biosynthesis of **2',5,6',7-tetrahydroxyflavanone** diverges from the general phenylpropanoid pathway at the starter unit selection and further branches at the flavanone modification stage.

The "Root-Specific" Chassis (4'-Deoxy Pathway)

In most plants, Chalcone Synthase (CHS) condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone (4'-OH). However, *S. baicalensis* roots express a specific isoform, SbCHS-2, which preferentially utilizes Cinnamoyl-CoA (lacking the 4'-hydroxyl group).

- **Precursor Activation:** Phenylalanine is converted to Cinnamic acid (PAL) and then directly activated to Cinnamoyl-CoA by a specific ligase, SbCLL-7 (Cinnamate-CoA Ligase), bypassing the C4H hydroxylation step.
- **Scaffold Formation:** SbCHS-2 condenses Cinnamoyl-CoA with 3 Malonyl-CoA to form Pinocembrin Chalcone.^[1]
- **Cyclization:** Chalcone Isomerase (CHI) cyclizes the chalcone to Pinocembrin (5,7-dihydroxyflavanone).

The B-Ring Decoration Branch

While Pinocembrin is typically desaturated to Chrysin (by SbFNSII-2) to form Baicalein or Wogonin, the formation of **2',5,6',7-tetrahydroxyflavanone** requires the retention of the flavanone core and the introduction of hydroxyl groups at the ortho positions (2' and 6') of the B-ring.

- **Substrate:** Pinocembrin (5,7-dihydroxyflavanone).
- **Transformation:** 2',6'-Hydroxylation.
- **Enzymology:** This step is catalyzed by specific cytochrome P450 monooxygenases (putative F2'H and F6'H activity). While *Scutellaria* contains characterized F6H (CYP82D1.1) and F8H (CYP82D2) acting on the A-ring, the B-ring 2'/6'-hydroxylases are distinct, likely belonging to the CYP71 or CYP93 clans, similar to legume isoflavonoid synthases but functionally divergent to preserve the flavanone skeleton.

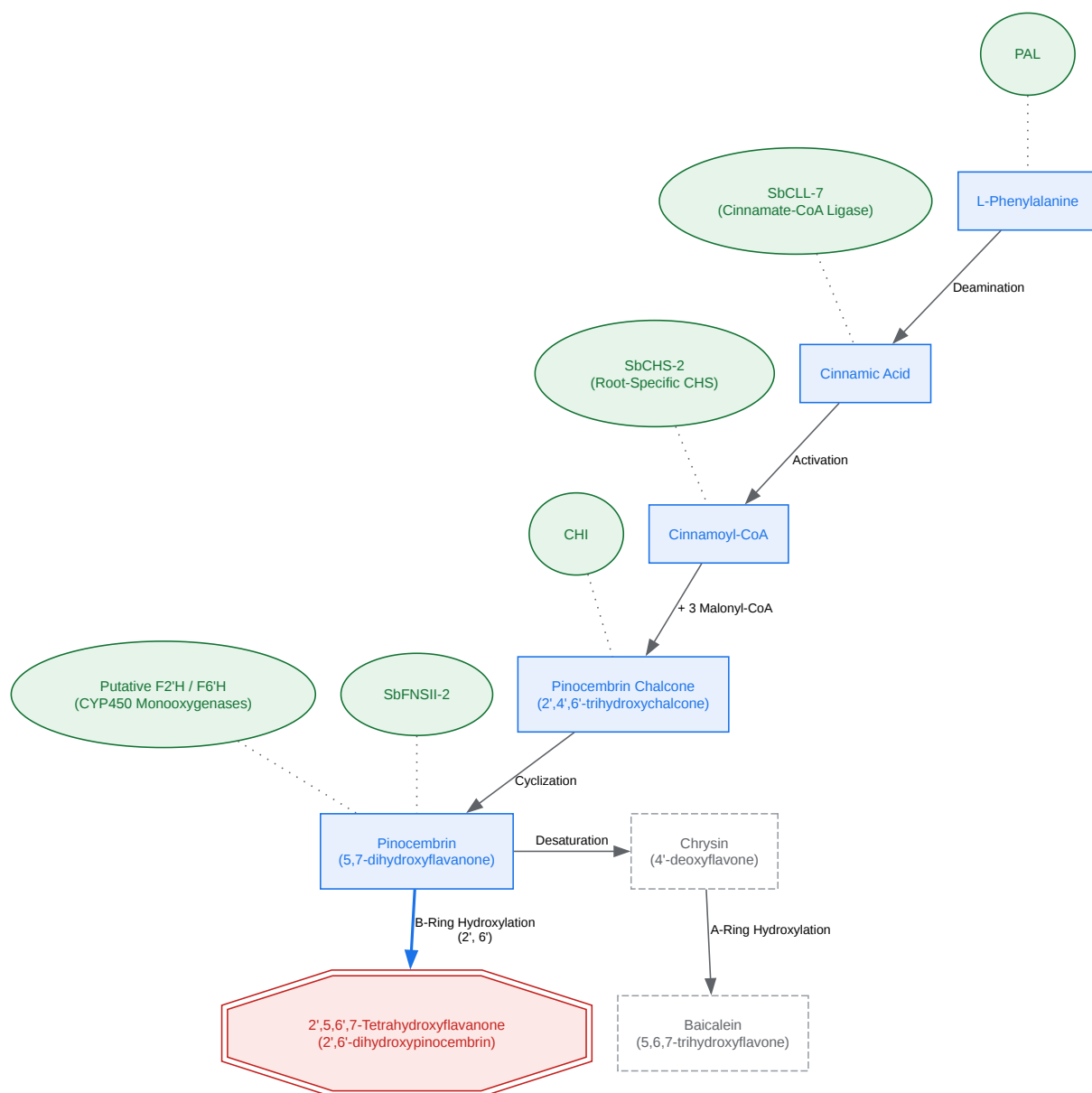
Chemical Logic: Pinocembrin (5,7-OH) → + 2'-OH → + 6'-OH → **2',5,6',7-**

Tetrahydroxyflavanone

This compound serves as a precursor to highly polymethoxylated flavones like Skullcapflavone II (via subsequent methylation and desaturation).

Pathway Visualization

The following diagram illustrates the divergence of the **2',5,6',7-tetrahydroxyflavanone** pathway from the canonical Scutellaria root metabolism.



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Caption: Biosynthetic route of **2',5,6',7-Tetrahydroxyflavanone** in *S. baicalensis* roots, branching from Pinocembrin via specific B-ring hydroxylation.

Enzymology & Gene Candidates

Enzyme	Gene Identifier (Scutellaria)	Function in Pathway	Specificity Note
Cinnamate-CoA Ligase	SbCLL-7	Activates Cinnamic acid to Cinnamoyl-CoA	Essential for 4'-deoxy backbone; highly expressed in roots.
Chalcone Synthase	SbCHS-2	Condenses Cinnamoyl-CoA + 3 Malonyl-CoA	Distinct from floral CHS (SbCHS-1); lacks 4'-OH specificity.
Chalcone Isomerase	CHI	Cyclizes chalcone to Pinocembrin	General flavonoid cyclization.
Flavanone 2'/6'-Hydroxylase	Putative CYP (Uncharacterized)	Introduces 2'-OH and 6'-OH on B-ring	Likely a CYP71/CYP93 member. Distinct from SbF6H (CYP82D1.1) which targets A-ring.
Flavone Synthase II	SbFNSII-2	Converts Pinocembrin to Chrysin	Competes with the 2',6'-hydroxylation pathway.

Experimental Protocols

Protocol A: Hairy Root Culture for Metabolite Production

Since this compound is root-specific, hairy root cultures provide a stable, scalable production system.

- **Explant Preparation:** Sterilize *S. baicalensis* seeds (70% EtOH, 1 min; 2% NaClO, 10 min). Germinate on MS medium. Use leaf/stem segments from 4-week seedlings.

- Transformation: Infect explants with *Agrobacterium rhizogenes* (Strain R1000 or ATCC 15834) carrying a binary vector (e.g., pRi15834).
- Co-cultivation: Incubate on MS plates + Acetosyringone (100 μ M) for 2 days in dark (25°C).
- Selection: Transfer to MS medium + Cefotaxime (500 mg/L) to kill bacteria. Subculture emerging hairy roots every 2 weeks.
- Elicitation (Optional): Treat 3-week-old root cultures with Methyl Jasmonate (MeJA, 100 μ M) for 24-48h to upregulate SbCHS-2 and SbCCL-7, enhancing flavanone yield.

Protocol B: Extraction & HPLC-MS Identification

Distinguishing **2',5,6',7-tetrahydroxyflavanone** from its isomers (e.g., 5,6,7,2'-tetrahydroxyflavanone) requires precise chromatography.

- Extraction: Lyophilize hairy roots (0.5 g). Grind to powder. Extract with 10 mL 70% Methanol (ultrasonication, 30 min, 40°C). Centrifuge (10,000 x g, 10 min).
- LC Conditions:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 μ m).
 - Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
 - Gradient: 0-30 min (20% B \rightarrow 50% B); 30-40 min (50% B \rightarrow 100% B).
 - Flow Rate: 1.0 mL/min.
- MS Detection (ESI-):
 - Target Mass:m/z 287 [M-H]⁻ (Calculated MW: 288.25 Da).
 - Fragmentation Pattern: Look for Retro-Diels-Alder (RDA) fragments characteristic of B-ring substitution (unlike Baicalein which has unsubstituted B-ring fragments).
 - UV Spectrum: Maxima at ~290 nm and ~330 nm (flavanone characteristic).

References

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